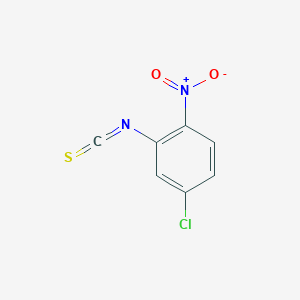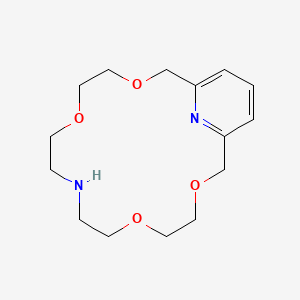
5-Chloro-3-fluorophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-fluorophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClFNCS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Chloro-3-fluorophenyl Isothiocyanate can be synthesized from its corresponding amine, 5-chloro-3-fluoroaniline. The general synthetic route involves the reaction of the amine with carbon disulfide and a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurylation reagent, such as cyanuric acid, to yield the isothiocyanate product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using a one-pot process. This involves the in situ generation of the dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-fluorophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction typically occurs under mild conditions.
Cycloaddition Reactions: These reactions often require the presence of a catalyst and elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the isothiocyanate group.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Amines: Produced from hydrolysis reactions.
Applications De Recherche Scientifique
5-Chloro-3-fluorophenyl Isothiocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds and thiourea derivatives.
Medicinal Chemistry: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Assays: It is used in the labeling of biomolecules for detection and analysis in biological assays.
Material Science: The compound is explored for its use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-fluorophenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. The formation of these covalent bonds can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Isothiocyanate: Lacks the chlorine and fluorine substituents.
4-Chloro-3-fluorophenyl Isothiocyanate: Similar structure but with different substitution pattern.
3-Chloro-4-fluorophenyl Isothiocyanate: Another isomer with different substitution pattern.
Uniqueness
5-Chloro-3-fluorophenyl Isothiocyanate is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C7H3ClFNS |
|---|---|
Poids moléculaire |
187.62 g/mol |
Nom IUPAC |
1-chloro-3-fluoro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClFNS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |
Clé InChI |
CMMQLNMZMBJQAD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Cl)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)


![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)
![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)
